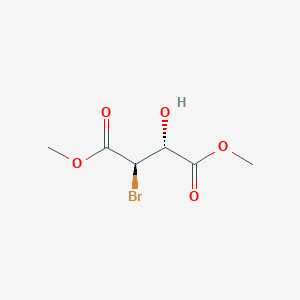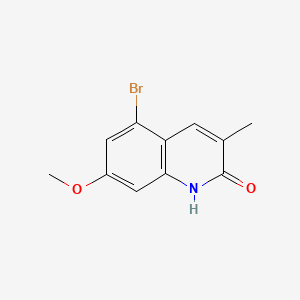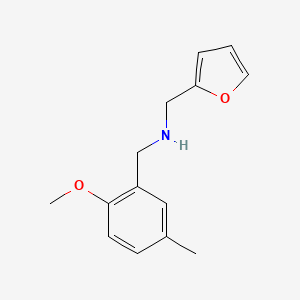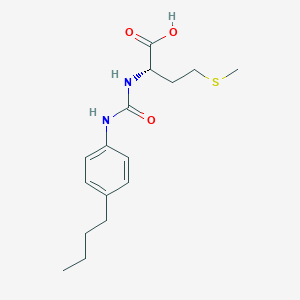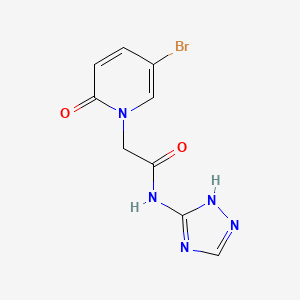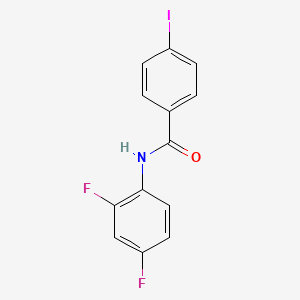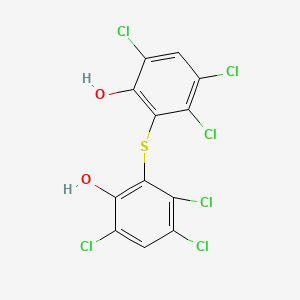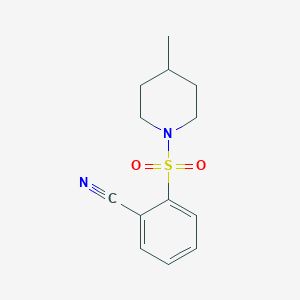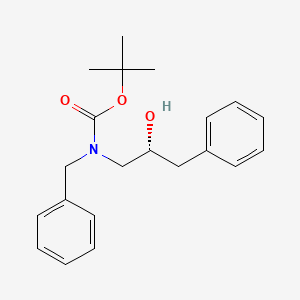
(R)-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyphenylpropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-2-hydroxy-3-phenylpropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it suitable for investigating the stereoselectivity of various enzymes.
Medicine
In medicinal chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is explored for its potential as a drug candidate. Its ability to interact with biological targets in a stereospecific manner makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
作用機序
The mechanism of action of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl and tert-butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropanoate)
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)amine
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)ether
Uniqueness
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
tert-butyl N-benzyl-N-[(2R)-2-hydroxy-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)25-20(24)22(15-18-12-8-5-9-13-18)16-19(23)14-17-10-6-4-7-11-17/h4-13,19,23H,14-16H2,1-3H3/t19-/m1/s1 |
InChIキー |
KRMPONBSRGRBAI-LJQANCHMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C[C@@H](CC2=CC=CC=C2)O |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


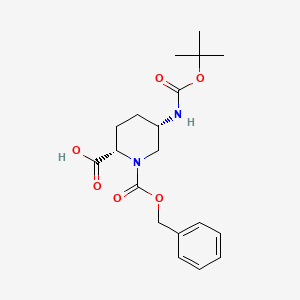
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
